molecular formula C8H16N2O B6142767 N-ethylpiperidine-3-carboxamide CAS No. 4138-28-7

N-ethylpiperidine-3-carboxamide

Cat. No.: B6142767
CAS No.: 4138-28-7
M. Wt: 156.23 g/mol
InChI Key: GLKMZNSNCZDAGC-UHFFFAOYSA-N
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Description

N-ethylpiperidine-3-carboxamide is a chemical compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylpiperidine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Another method involves the reductive amination of piperidine-3-carboxylic acid with ethylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride and is carried out in an organic solvent like methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethylpiperidine-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield N-ethylpiperidine-3-carboxylate using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in an acidic medium.

    Reduction: Lithium aluminum hydride; performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions often occur in polar aprotic solvents.

Major Products Formed

    Oxidation: N-ethylpiperidine-3-carboxylic acid.

    Reduction: N-ethylpiperidine-3-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and receptors, modulating their activity. The compound may form hydrogen bonds and hydrophobic interactions with key active-site residues of target proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

N-ethylpiperidine-3-carboxamide can be compared with other piperidine derivatives, such as:

  • N-methylpiperidine-3-carboxamide
  • N-propylpiperidine-3-carboxamide
  • N-butylpiperidine-3-carboxamide

These compounds share a similar piperidine core structure but differ in the length and nature of the alkyl substituent on the nitrogen atom. This compound is unique due to its specific ethyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-ethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKMZNSNCZDAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592521, DTXSID601304235
Record name N-Ethylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4138-28-7, 112989-90-9
Record name N-Ethyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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